(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034303-08-5
VCID: VC4239991
InChI: InChI=1S/C21H22N4O/c1-15-8-9-19(16(2)12-15)21(26)24-11-10-18(13-24)25-14-20(22-23-25)17-6-4-3-5-7-17/h3-9,12,14,18H,10-11,13H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)C
Molecular Formula: C21H22N4O
Molecular Weight: 346.434

(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034303-08-5

Cat. No.: VC4239991

Molecular Formula: C21H22N4O

Molecular Weight: 346.434

* For research use only. Not for human or veterinary use.

(2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone - 2034303-08-5

Specification

CAS No. 2034303-08-5
Molecular Formula C21H22N4O
Molecular Weight 346.434
IUPAC Name (2,4-dimethylphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C21H22N4O/c1-15-8-9-19(16(2)12-15)21(26)24-11-10-18(13-24)25-14-20(22-23-25)17-6-4-3-5-7-17/h3-9,12,14,18H,10-11,13H2,1-2H3
Standard InChI Key PNTYYMAVSJSGFI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)C

Introduction

The compound (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that incorporates both a triazole and a pyrrolidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis of the Compound

The synthesis of (2,4-dimethylphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The phenylacetylene reacts with an azide derivative to form the triazole.

  • Pyrrolidine Formation: The pyrrolidine component can be synthesized by reacting appropriate amines with carbonyl compounds under suitable conditions.

  • Final Coupling Reaction: The final product is obtained by coupling the triazole with the pyrrolidine using a suitable coupling agent or through direct condensation.

Biological Activity

Research has indicated that compounds containing triazole and pyrrolidine rings exhibit various biological activities:

  • Antimicrobial Activity: Triazole derivatives are known for their antifungal properties, while pyrrolidine-containing compounds have shown antibacterial effects.

  • Anticancer Potential: Some studies suggest that such compounds may have cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapeutics.

Research Findings

A review of recent literature reveals several studies focusing on similar compounds:

StudyCompoundFindings
4-Phenyl-1,2,3-triazolesDemonstrated versatility as ligands in coordination chemistry.
Pyrrolidine derivativesShowed potential antibacterial and antifungal activities.
Triazole-based anticancer agentsIndicated cytotoxicity against various cancer cell lines.

These findings underscore the importance of such compounds in medicinal chemistry and their potential for further development.

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